molecular formula C22H18N4O B2770894 (E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 303024-78-4

(E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2770894
CAS RN: 303024-78-4
M. Wt: 354.413
InChI Key: LNLUODVEBDXCRA-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a type of pyrimidin-4-one . Pyrimidin-4-ones are important compounds that are found in nature or synthesized .


Synthesis Analysis

The synthesis of pyrimidin-4-ones can be achieved through various methods. One such method involves the N-heterocyclic carbene-catalyzed annulation of ynals with amidines . This protocol features a broad substrate scope and mild conditions . Another method involves the Pd(II)-catalyzed pyridine-directed carbonylative cycloamidation of ketoimines .


Molecular Structure Analysis

The molecular structure of pyrimidin-4-ones can be elucidated based on an extensive analysis of their spectroscopic data . This includes infrared, 1H NMR, 13C NMR, and mass analyses .


Chemical Reactions Analysis

The chemical reactions involving pyrimidin-4-ones can be quite complex. For instance, the N-heterocyclic carbene-catalyzed annulation of ynals with amidines has been reported to construct pyrimidin-4-ones . The Pd(II)-catalyzed pyridine-directed carbonylative cycloamidation of ketoimines has also been used to assemble pyrido[1,2-a]pyrimidin-4-ones .

Scientific Research Applications

Antiallergic Activity

  • A study on nitrogen bridgehead compounds, including pyrido[1,2-a]pyrimidin-4-ones, demonstrated enhanced antiallergic activities with certain substitutions at the pyridopyrimidine ring, suggesting potential applications in allergy treatment (Hermecz et al., 1984).

Autoxidation and Stereochemistry

  • Research on the autoxidation of 9-phenylaminotetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones revealed insights into the chemical structure and stereochemistry of these compounds, which can be crucial for understanding their chemical behavior and potential therapeutic applications (Breining et al., 1985).

Analgesic Properties

  • The modification of the pyridine moiety in pyrido[1,2-a]pyrimidine nucleus was studied to optimize biological properties for potential use in analgesics. This included the assessment of analgesic properties on experimental models, highlighting potential pharmaceutical applications (Ukrainets et al., 2015).

Formylation and Acylation Studies

  • Studies on Vilsmeier–Haack formylation and acylation of pyrido[1,2-a]pyrimidin-4-ones provided valuable information on the chemical transformations of these compounds, which could be important for synthetic chemistry and drug development (Horváth et al., 1983; Horváth et al., 1985).

Novel Heterocyclic Systems

  • The reactivities of pyrido[1,2-a]pyrimidin-4-ones were investigated to create novel heterocyclic systems, which are important for the development of new pharmaceuticals and materials (Roma et al., 1987).

Aldose Reductase Inhibitors

  • Pyrido[1,2-a]pyrimidin-4-one derivatives were tested as aldose reductase inhibitors and exhibited significant inhibitory potency, suggesting potential applications in the treatment of diabetic complications (La Motta et al., 2007).

properties

IUPAC Name

2-anilino-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-16-9-8-14-26-21(16)25-20(24-18-12-6-3-7-13-18)19(22(26)27)15-23-17-10-4-2-5-11-17/h2-15,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLUODVEBDXCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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